molecular formula C18H23N3O4 B1429798 (R)-1-Cbz-4-boc-2-cyanopiperazine CAS No. 1374669-63-2

(R)-1-Cbz-4-boc-2-cyanopiperazine

Cat. No.: B1429798
CAS No.: 1374669-63-2
M. Wt: 345.4 g/mol
InChI Key: INPROUMRGMMTSE-HNNXBMFYSA-N
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Description

(R)-1-Cbz-4-Boc-2-Cyanopiperazine (CAS 1374669-63-2) is a chiral and protected piperazine derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features two orthogonal protecting groups—a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group—which allow for selective deprotection and further functionalization at specific positions on the piperazine ring. The nitrile group at the 2-position offers a handle for diverse chemical transformations, enabling researchers to incorporate this chiral scaffold into more complex target molecules. Piperazine derivatives are privileged structures in pharmaceutical development, frequently found in compounds with significant biological activity. The specific stereochemistry and functionalization of this compound make it a critical precursor in the synthesis of potential therapeutic agents. Its applications extend to serving as a key chiral building block in the exploration of new chemical entities, particularly for targets in the central nervous system and oncology. As a solid with defined optical activity consistent with its structure, it is characterized for purity and identity to ensure reproducible results in research settings. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl (2R)-2-cyanopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPROUMRGMMTSE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving R 1 Cbz 4 Boc 2 Cyanopiperazine

Mechanisms of Asymmetric Induction in Stereoselective Transformations

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, driven by a chiral feature within the substrate, reagent, or catalyst. wikipedia.org In transformations involving (R)-1-Cbz-4-boc-2-cyanopiperazine, the pre-existing stereocenter at the C2 position dictates the stereochemical outcome of subsequent reactions. This process is known as internal asymmetric induction, where the chiral center is covalently bonded to the reactive center. wikipedia.org

The stereochemical control exerted by the C2 center is primarily governed by steric and electronic factors. The piperazine (B1678402) ring can adopt various conformations, such as chair and boat forms, and the substituents will occupy specific pseudo-axial or pseudo-equatorial positions to minimize steric strain. The bulky tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, along with the cyano group, create a distinct steric environment around the piperazine ring.

In reactions such as alkylation or additions to the piperazine nitrogens or functionalization at other ring positions, incoming reagents will approach from the less sterically hindered face. The stereochemical models that predict this selectivity, such as Cram's rule or the Felkin-Anh model, can be adapted to this heterocyclic system. escholarship.org For instance, if a reaction were to occur at a position adjacent to the chiral center, the largest group (in this context, often determined by the interplay between the Cbz, Boc, and cyano groups in the dominant ring conformation) would orient itself to minimize steric interactions with the approaching reagent, thereby directing the reaction path. escholarship.org The presence of the Cbz and Boc groups also influences the electronic nature and reactivity of the adjacent nitrogen atoms, further contributing to the regioselectivity and stereoselectivity of transformations.

Reaction Pathways for Piperazine Ring Formation and Functionalization

Functionalization of the piperazine ring, particularly at the C-H bonds, provides a direct method for introducing molecular complexity. Modern synthetic methods like photoredox and metal-catalyzed reactions have enabled such transformations under relatively mild conditions.

Visible-light photoredox catalysis has become a powerful tool for the activation of sp³ C-H bonds, including those adjacent to nitrogen atoms in heterocycles like piperazine. beilstein-journals.org The general mechanism for the C-H functionalization of an N-Boc protected piperazine involves a single-electron transfer (SET) process. encyclopedia.pubmdpi.com

The proposed mechanism, as it applies to this compound, proceeds as follows:

Excitation of Photocatalyst: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is excited to a higher energy state. nih.gov

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the piperazine, typically at the more electron-rich nitrogen, to form a radical cation. encyclopedia.pub

Deprotonation: A mild base in the reaction mixture abstracts a proton from the carbon adjacent to the positively charged nitrogen, generating a neutral α-amino radical. This step is highly regioselective, favoring the formation of the most stable radical and often occurring at the most accessible C-H bond.

Radical Coupling: The α-amino radical then couples with another radical species present in the reaction, which can be generated from a variety of radical precursors, to form a new C-C or C-heteroatom bond. nih.gov

Catalyst Regeneration: The reduced photocatalyst is regenerated in the catalytic cycle, often by reacting with another component of the reaction mixture.

In the case of this compound, oxidation would likely occur at one of the nitrogen atoms, leading to the formation of an α-amino radical at an adjacent C-H bond (e.g., at the C3 or C6 position). The stereocenter at C2 would then influence the facial selectivity of the subsequent radical coupling step.

Transition-metal catalysis offers another robust strategy for the direct functionalization of C-H bonds. mdpi.com These reactions often rely on a directing group to position the metal catalyst near a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov While progress in the C-H functionalization of piperazines has been more challenging compared to other saturated N-heterocycles, several methods have been developed. beilstein-journals.org

A plausible mechanism for the directed C-H activation of this compound would involve the following steps:

Coordination: One of the protecting groups, likely the carbonyl oxygen of the Boc or Cbz group, coordinates to a transition metal center (e.g., palladium, rhodium, or nickel).

C-H Activation: This coordination directs the metal to a nearby C-H bond (e.g., at the C3 or C5 position), leading to the formation of a cyclometalated intermediate. This step is often the rate-determining step and can occur through various pathways, including concerted metalation-deprotonation or oxidative addition.

Functionalization: The cyclometalated intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or organohalide). This step typically involves migratory insertion or reductive elimination.

Catalyst Regeneration: The active catalyst is regenerated, releasing the functionalized piperazine product.

The regioselectivity of this process is controlled by the directing group and the stability of the resulting metallacycle intermediate.

Mechanistic Understanding of Protecting Group Chemistry

The Cbz and Boc groups are orthogonal, meaning one can be selectively removed without affecting the other. This feature is critical in multi-step syntheses.

The carboxybenzyl (Cbz) group is a common amine protecting group that is readily cleaved under reductive conditions.

Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis. taylorfrancis.com The mechanism involves:

Adsorption: The Cbz-protected piperazine adsorbs onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).

Cleavage: Hydrogen gas (H₂) also adsorbs onto the catalyst surface and is cleaved into reactive hydrogen atoms. These atoms facilitate the cleavage of the benzyl-oxygen bond of the carbamate (B1207046).

Intermediate Formation: This cleavage generates toluene and an unstable carbamic acid intermediate. taylorfrancis.com

Decarboxylation: The carbamic acid spontaneously decomposes, releasing the free amine and carbon dioxide gas. taylorfrancis.com

MethodReagents & ConditionsAdvantagesDisadvantages
Hydrogenolysis H₂, Pd/C, solvent (e.g., MeOH, EtOH)High yield, clean byproducts (toluene, CO₂)Incompatible with reducible functional groups (e.g., alkenes, alkynes, some halides); catalyst can be pyrophoric. scientificupdate.com
Acid-Mediated Strong acids (e.g., HBr in acetic acid, HCl)Metal-free, scalableHarsh conditions, may cleave other acid-sensitive groups (like Boc). tdcommons.org
Nucleophilic Thiols (e.g., 2-mercaptoethanol) with a baseMild, tolerates reducible groupsByproducts may require purification. scientificupdate.comorganic-chemistry.org
Transfer Hydrogenation H₂ donor (e.g., ammonium formate), Pd/CAvoids handling of H₂ gasCan be slower than direct hydrogenation. researchgate.net

Alternative Methods: While hydrogenolysis is prevalent, other methods are available, particularly for substrates with functional groups that are sensitive to reduction. scientificupdate.com Strong acids like HBr in acetic acid can cleave the Cbz group via an SN2 mechanism, where the protonated carbamate is attacked by a bromide ion at the benzylic carbon. total-synthesis.com More recently, nucleophilic deprotection using thiols has been developed as a mild alternative. scientificupdate.com In this method, a thiol attacks the benzylic carbon of the Cbz group, leading to the formation of an amine carbonate which then decarboxylates. scientificupdate.com

The tert-butyloxycarbonyl (Boc) group is stable to a wide range of conditions but is specifically designed to be labile under acidic conditions. This orthogonality to the Cbz group allows for selective deprotection.

The mechanism for acidic Boc deprotection is a well-established process:

Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group. This makes the carbonyl carbon more electrophilic.

Cleavage: The C-O bond of the tert-butyl group cleaves to form a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

Decarboxylation: Similar to the Cbz deprotection, the carbamic acid is unstable and rapidly decomposes into the deprotected amine and carbon dioxide.

Cation Trapping: The released tert-butyl cation can be trapped by a nucleophile or can eliminate a proton to form isobutylene gas.

ReagentConditionsKey Features
Trifluoroacetic Acid (TFA) Neat or in a solvent like Dichloromethane (B109758) (DCM)Common, highly effective, volatile byproducts.
Hydrochloric Acid (HCl) In a solvent like Dioxane, Methanol (B129727), or Ethyl AcetateCost-effective, product is often isolated as the HCl salt.
Thermal Deprotection High temperatures in a suitable solventCan be used for selective deprotection in some cases without an acid catalyst. acs.org

This selective deprotection is a cornerstone of modern peptide synthesis and is frequently employed in the manipulation of complex molecules like this compound.

Cyanopiperazine Reactivity and Mechanistic Studies

The reactivity of the piperazine ring system is significantly influenced by the nature of the substituents on its nitrogen atoms. The presence of the electron-withdrawing Cbz and Boc groups in this compound is expected to decrease the nucleophilicity of the nitrogen atoms. The key reactive center in this molecule is the cyano group at the 2-position.

In analogous α-cyanoamine systems, the cyano group can participate in a variety of chemical transformations. These can include, but are not limited to:

Hydrolysis: Conversion of the nitrile to a carboxylic acid or an amide.

Reduction: Transformation of the nitrile to a primary amine.

Nucleophilic Addition: Reaction with organometallic reagents or other nucleophiles at the electrophilic carbon of the cyano group.

Cycloaddition Reactions: Participation of the nitrile π-system in cycloaddition reactions.

The stereochemistry at the C-2 position, being of the (R)-configuration, would be expected to play a crucial role in the stereochemical outcome of any reactions at this center. The bulky Cbz and Boc protecting groups would also exert significant steric hindrance, influencing the approach of reagents and potentially directing the stereoselectivity of reactions.

However, without specific experimental data or computational studies on this compound, any discussion of its reactivity remains speculative and based on general principles of organic chemistry. No detailed research findings or data tables concerning the mechanistic pathways of its reactions could be located.

Further research would be necessary to elucidate the specific reactivity profile of this compound and to conduct mechanistic studies on its transformations. Such studies would be valuable for understanding how the interplay of stereochemistry and protecting groups dictates the chemical behavior of this functionalized piperazine derivative.

Applications of R 1 Cbz 4 Boc 2 Cyanopiperazine As a Synthetic Intermediate

Precursor in Complex Molecule Synthesis

The utility of (R)-1-Cbz-4-boc-2-cyanopiperazine as a precursor is underscored by its application in the synthesis of a variety of complex molecules, including diverse piperazine (B1678402) derivatives, bioactive compounds, and natural product analogs.

The defined stereochemistry at the C-2 position of this compound is a critical feature that allows for the synthesis of a wide array of piperazine derivatives with controlled three-dimensional structures. The presence of the Cbz and Boc protecting groups on the nitrogen atoms allows for their selective removal under different conditions, providing a handle for differential functionalization of the piperazine ring. This orthogonal protection strategy is fundamental in multi-step syntheses where precise control over the sequence of reactions is necessary.

The cyano group serves as a versatile functional handle that can be transformed into a variety of other functionalities. For instance, it can be reduced to an amine, hydrolyzed to a carboxylic acid, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for molecular diversification, all while retaining the crucial stereochemical information at the C-2 center. This controlled elaboration of the piperazine scaffold is essential for creating libraries of compounds with systematic variations in their structure, which is a key strategy in drug discovery and development.

The piperazine moiety is a well-established pharmacophore found in a multitude of bioactive compounds, and this compound serves as a key intermediate in the synthesis of such molecules. The inherent chirality of this building block is particularly important as the biological activity of many drugs is highly dependent on their stereochemistry. By starting with an enantiomerically pure precursor, chemists can ensure the final bioactive compound is also obtained in a stereochemically defined form, which is a critical requirement for regulatory approval.

The ability to introduce various substituents onto the piperazine ring through the manipulation of the cyano group and the protected nitrogens allows for the fine-tuning of the pharmacological properties of the final compound. This includes modulating parameters such as potency, selectivity, and pharmacokinetic profiles.

While direct applications in the total synthesis of natural products may be specific, the structural motif offered by this compound is relevant to the synthesis of analogs of natural products. Many natural products containing piperazine or related heterocyclic cores exhibit significant biological activity. The use of this chiral building block allows for the systematic modification of the natural product's structure to explore structure-activity relationships (SAR) and to develop analogs with improved therapeutic properties. The generation of such analogs is a cornerstone of medicinal chemistry, often leading to the discovery of new drug candidates with enhanced efficacy and reduced side effects.

Building Block for Advanced Pharmaceutical Intermediates

The unique structural features of this compound make it an ideal starting material for the synthesis of advanced pharmaceutical intermediates, which are themselves precursors to final drug molecules.

The synthesis of enantiomerically pure or enriched drug candidates is a major focus in the pharmaceutical industry. The use of this compound as a starting material directly addresses this need. By incorporating this chiral fragment into a larger molecule, the stereochemical integrity is carried through the synthetic sequence, leading to the desired enantiomer of the drug candidate. This approach is often more efficient and cost-effective than resolving a racemic mixture at a later stage of the synthesis.

The following table provides a hypothetical representation of drug candidates that could be synthesized using this intermediate, highlighting the diversity of potential applications.

Drug CandidateTherapeutic AreaKey Synthetic Transformation of Nitrile
Candidate AOncologyReduction to primary amine for amide coupling
Candidate BNeuroscienceHydrolysis to carboxylic acid for esterification
Candidate CInfectious DiseasesReaction with Grignard reagent to form a ketone

This table is for illustrative purposes and does not represent actual drug candidates.

In the context of medicinal chemistry programs, this compound represents a strategic asset. Its pre-defined stereochemistry and versatile functionality allow for rapid and efficient exploration of chemical space around the piperazine core. Medicinal chemists can utilize this building block to systematically synthesize a series of related compounds, each with a specific modification, to probe the binding pocket of a biological target and optimize ligand-receptor interactions.

The table below outlines the strategic advantages of using this intermediate in medicinal chemistry.

Strategic AdvantageDescription
Stereochemical Control Ensures the synthesis of the desired enantiomer, crucial for biological activity.
Orthogonal Protection Allows for selective functionalization of the piperazine nitrogens.
Versatile Nitrile Group Can be converted into a variety of other functional groups.
Rapid Analog Synthesis Facilitates the efficient generation of compound libraries for SAR studies.

This table summarizes the key benefits of employing this compound in drug discovery projects.

Advanced Analytical and Spectroscopic Characterization Techniques for Chiral Piperazines

Spectroscopic Methods for Structure Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for probing the molecular structure of (R)-1-Cbz-4-boc-2-cyanopiperazine, providing a detailed picture of its atomic arrangement and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the connectivity and conformational details of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For N-protected piperazine (B1678402) derivatives, the signals for the piperazine ring protons typically appear in the range of 3.0–4.0 ppm. The benzylic protons of the Cbz (carbobenzyloxy) group are expected to resonate around 5.1–5.3 ppm, often as a singlet or a multiplet depending on rotational hindrance. The tert-butyl protons of the Boc (tert-butoxycarbonyl) group characteristically appear as a sharp singlet at approximately 1.4-1.5 ppm. The proton at the chiral center (C2), adjacent to the cyano group, would exhibit a specific chemical shift and coupling pattern, crucial for confirming the structure. In some N-Boc substituted heterocyclic compounds, the presence of two sets of signals can be observed due to the dynamic equilibrium between two rotameric conformers arising from the restricted rotation around the C-N single bond of the Boc moiety.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbons of the Cbz and Boc protecting groups have characteristic chemical shifts in the range of 155-170 ppm. The carbons of the phenyl ring of the Cbz group typically appear between 127-137 ppm. The quaternary carbon and the methyl carbons of the Boc group are found at approximately 80 ppm and 28 ppm, respectively. The cyano group carbon (C≡N) has a characteristic chemical shift in the downfield region of the spectrum, generally between 115-125 ppm. The chemical shifts of the piperazine ring carbons provide further confirmation of the structure.

Chiral NMR Spectroscopy: To confirm the enantiomeric purity, chiral NMR techniques can be employed. This involves the use of chiral solvating agents, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, which can induce chemical shift differences between the enantiomers, allowing for their discrimination in the NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Piperazine Ring Protons3.0 - 4.040 - 55
Cbz - Benzyl (B1604629) Protons5.1 - 5.3-
Cbz - Phenyl Carbons7.2 - 7.4127 - 137
Cbz - Carbonyl Carbon-~155
Boc - tert-Butyl Protons1.4 - 1.5-
Boc - Quaternary Carbon-~80
Boc - Methyl Carbons-~28
Boc - Carbonyl Carbon-~154
Cyano Group Carbon-115 - 125
C2-H (Chiral Center)Specific multiplet-
C2 (Chiral Center)-Specific shift

Note: These are approximate ranges and can be influenced by solvent and temperature.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of the Cbz and Boc protecting groups, as well as the cyano group, gives rise to characteristic absorption bands.

The most prominent features in the IR spectrum would be the strong carbonyl (C=O) stretching vibrations from both the Cbz and Boc carbamate (B1207046) groups. These typically appear in the region of 1680-1720 cm⁻¹. Specifically, the Cbz carbonyl stretch is often observed around 1720 cm⁻¹. The C-N stretching vibrations of the piperazine ring and the carbamates would be present in the fingerprint region (1000-1350 cm⁻¹). The cyano (C≡N) group exhibits a sharp, medium-intensity absorption band in the range of 2210-2260 cm⁻¹. The presence of the aromatic ring from the Cbz group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Cyano (C≡N)Stretch2210 - 2260
Carbamate (C=O)Stretch1680 - 1720
Aromatic C=CStretch1450 - 1600
Aliphatic C-HStretch2850 - 3000
Aromatic C-HStretch3000 - 3100
C-NStretch1000 - 1350

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula.

In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed. The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. Characteristic fragmentation pathways for piperazine derivatives often involve the cleavage of the piperazine ring and the loss of the protecting groups. For example, the loss of the Boc group (-100 Da) or the Cbz group (-134 Da) are common fragmentation pathways. The fragmentation of the piperazine ring itself can lead to characteristic ions, aiding in the structural confirmation.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. For N-protected amino acids and their derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective.

A suitable chiral HPLC method for this compound would involve a normal-phase or reversed-phase mobile system. The separation of the (R)- and (S)-enantiomers would be achieved due to the differential interactions with the chiral stationary phase. By comparing the peak areas of the two enantiomers, the enantiomeric excess of the (R)-isomer can be accurately quantified. The development of such a method requires optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline separation. For non-chromophoric compounds, pre-column derivatization with a chromophoric agent can be employed to enhance UV detection.

Table 3: Typical Chiral HPLC Parameters for Separation of Piperazine Enantiomers

Parameter Typical Conditions
Column Polysaccharide-based CSP (e.g., Chiralpak® IA, IC, AD-H)
Mobile Phase Hexane/Isopropanol, Hexane/Ethanol, or Acetonitrile/Water with additives
Detector UV-Vis (e.g., at 220 nm or 254 nm)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, it can be analyzed by GC after derivatization to increase its volatility.

Common derivatization techniques include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS derivative would be more volatile and thermally stable, making it suitable for GC analysis. When coupled with a mass spectrometer (GC-MS), this method can provide both separation and structural information. The mass spectrum of the derivatized compound would show a characteristic molecular ion and fragmentation pattern, which can be used for identification and quantification. GC methods have been successfully developed for the determination of various piperazine derivatives in different matrices. The use of a chiral GC column could also allow for the separation of the enantiomers of the derivatized compound.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute stereochemistry. nih.govspringernature.com This technique is crucial for chiral molecules in pharmaceutical development, as different enantiomers can exhibit vastly different biological activities and toxicological profiles. researchgate.net The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The way X-rays are scattered by the electrons in the molecule allows for the calculation of electron density maps, which in turn reveal the precise spatial arrangement of every atom. thepharmajournal.com

For a chiral, enantiomerically pure compound like this compound, the primary goal of X-ray analysis is to confirm the 'R' configuration at the stereocenter (the carbon atom at the 2-position of the piperazine ring). This is achieved through the phenomenon of anomalous dispersion, which allows for the differentiation between a molecule and its non-superimposable mirror image. researchgate.netresearchgate.net The analysis yields detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

While extensive searches of scientific literature and crystallographic databases did not yield specific experimental X-ray diffraction data for this compound, the table below illustrates the type of data that would be obtained from such an analysis. This hypothetical data is representative of what would be expected for a small organic molecule of this nature.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₈H₂₃N₃O₄
Formula Weight361.40 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.51
b (Å)12.34
c (Å)18.22
α, β, γ (°)90, 90, 90
Volume (ų)1914.5
Z (molecules/unit cell)4
Temperature (K)100
Wavelength (Å)1.54178 (Cu Kα)
Flack Parameter0.05(8)

Note: The data in this table is for illustrative purposes only and does not represent published experimental results.

The Flack parameter is a critical value in determining the absolute structure of a chiral crystal; a value close to zero for the correct enantiomer confirms the stereochemical assignment with high confidence. researchgate.net

Polarimetry for Optical Rotation Measurement

Polarimetry is an essential analytical technique used to investigate and characterize chiral substances by measuring their optical activity—the ability to rotate the plane of polarized light. anton-paar.comspcop.in This property is unique to chiral molecules, and its measurement provides valuable information regarding the sample's stereochemical identity and purity. pacificbiolabs.com An instrument called a polarimeter is used to measure the angle of rotation. anton-paar.com When plane-polarized light passes through a solution containing an enantiomerically pure compound like this compound, the plane of light is rotated either to the right (dextrorotatory, denoted by '+') or to the left (levorotatory, denoted by '-'). jascoeurope.comwikipedia.org

The measured optical rotation is used to calculate the specific rotation ([α]), a fundamental physical property of a chiral compound under defined conditions. The formula for specific rotation is:

[α]λT = α / (l × c)

Where:

T is the temperature.

λ is the wavelength of the light (commonly the sodium D-line at 589 nm).

α is the observed optical rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in grams per milliliter (g/mL). numberanalytics.com

The sign and magnitude of the specific rotation are characteristic of a particular enantiomer. For this compound, a consistent, non-zero specific rotation value would confirm its optical activity and enantiomeric nature. Comparing the measured value to a reference standard can verify the identity and enantiomeric excess of a sample. numberanalytics.com

No specific experimental data for the optical rotation of this compound was found in the reviewed literature. The following table provides a hypothetical example of how such data would be presented.

Table 2: Hypothetical Optical Rotation Data for this compound

ParameterHypothetical Value
Specific Rotation [α]D²⁰+45.5° (D = 589 nm, 20°C)
Concentration (c)1.0 g/100 mL
SolventChloroform (CHCl₃)
Path Length (l)1 dm
Observed Rotation (α)+0.455°

Note: The data in this table is for illustrative purposes only and does not represent published experimental results.

This measurement serves as a critical quality control parameter, ensuring the correct enantiomer has been synthesized and isolated, which is a fundamental requirement in the pharmaceutical industry. pacificbiolabs.com

Computational Chemistry and Theoretical Studies on R 1 Cbz 4 Boc 2 Cyanopiperazine

Conformational Analysis and Energy Minimization Studies

Energy minimization studies are employed to identify the most stable, low-energy conformations. These calculations, typically performed using molecular mechanics force fields such as MMFF94 or AMBER, systematically explore the potential energy surface of the molecule. The results of such studies would likely indicate that a chair conformation is the most stable, as it generally minimizes torsional and steric strain. However, the axial or equatorial positioning of the substituents is crucial.

In the case of (R)-1-Cbz-4-boc-2-cyanopiperazine, the large Cbz and Boc groups are expected to preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. The stereochemistry at the C2 position, bearing the cyano group, is also critical. A comprehensive conformational analysis would involve rotating all rotatable bonds, including those in the Cbz and Boc groups, to map out the complete conformational space and identify the global energy minimum.

Illustrative Relative Energies of this compound Conformers

ConformerSubstituent PositionsRelative Energy (kcal/mol)
Chair 11-Cbz (eq), 2-CN (ax), 4-Boc (eq)0.00 (most stable)
Chair 21-Cbz (ax), 2-CN (eq), 4-Boc (ax)4.5
Boat 1Various> 7.0
Twist-BoatVarious> 5.0

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By applying DFT, one can obtain detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding the molecule's reactivity. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can provide a more accurate picture of the geometry and energetics than molecular mechanics.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly insightful. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. In this molecule, the electron-withdrawing nature of the cyano group and the carbonyls of the Cbz and Boc groups would likely lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The nitrogen atoms of the piperazine (B1678402) ring, despite being protected, could still influence the electronic landscape.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can reveal regions of positive and negative potential, highlighting potential sites for electrophilic and nucleophilic attack, respectively. For instance, the nitrogen of the cyano group and the oxygen atoms of the carbonyl groups are expected to be regions of negative potential, while the hydrogen atoms and the carbon of the cyano group would exhibit positive potential.

Molecular Dynamics Simulations for Understanding Intramolecular Interactions

While energy minimization provides a static picture of the most stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the motion of atoms and bonds at a given temperature, MD can reveal the flexibility of the piperazine ring, the rotational dynamics of the substituents, and the nature of intramolecular interactions.

Stereochemical Prediction and Rational Design of Synthetic Routes

Computational methods are invaluable for predicting the stereochemical outcome of synthetic reactions and for designing more efficient synthetic routes. In the synthesis of this compound, controlling the stereochemistry at the C2 position is paramount. Theoretical modeling can be used to study the transition states of reactions that introduce this stereocenter.

For example, if the cyano group is introduced via a nucleophilic substitution, computational modeling can assess the energy barriers for the nucleophile attacking from different faces of the piperazine ring. By understanding the steric and electronic factors that favor one approach over the other, reaction conditions can be optimized to maximize the yield of the desired (R)-enantiomer. This predictive power allows for the rational selection of chiral catalysts or auxiliaries, saving significant time and resources in the laboratory.

Transition State Modeling for Mechanistic Elucidation

Transition state (TS) modeling is a sophisticated computational technique used to elucidate the detailed mechanism of chemical reactions. By locating the transition state structure on the potential energy surface and calculating its energy, one can determine the activation energy of a reaction, which is directly related to the reaction rate.

For reactions involving this compound, such as the removal of the protecting groups or a reaction at the cyano group, TS modeling can provide a step-by-step understanding of the bond-breaking and bond-forming processes. For instance, in the deprotection of the Cbz group via hydrogenolysis, DFT calculations could model the interaction of the molecule with the catalyst surface and the hydrogen molecule, revealing the lowest energy pathway for the reaction. Similarly, the hydrolysis of the cyano group to a carboxylic acid or an amide could be modeled to understand the influence of pH and the role of water molecules in the transition state. This level of mechanistic detail is often inaccessible through experimental means alone.

Q & A

Q. What are the optimal synthetic routes for (R)-1-Cbz-4-Boc-2-cyanopiperazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential protection of the piperazine ring. Key steps include:

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C for 4–6 hours, achieving >90% yield .

Cbz Protection: Benzyl chloroformate (Cbz-Cl) is added in the presence of a base (e.g., triethylamine) in THF at 25°C, requiring strict anhydrous conditions to avoid hydrolysis .

Cyanation: A nitrile group is introduced via nucleophilic substitution (e.g., KCN or CuCN) under reflux in acetonitrile (70–80°C, 12–24 hours) .

Critical Parameters:

  • Temperature control during cyanation prevents racemization .
  • Solvent polarity impacts reaction kinetics; DCM optimizes Boc protection, while THF enhances Cbz coupling .

Q. Table 1: Synthesis Optimization

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DCM, 25°C, 6h92
Cbz ProtectionCbz-Cl, TEA, THF, 25°C, 8h85
CyanationCuCN, CH₃CN, 80°C, 18h78

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm stereochemistry via coupling constants (e.g., J = 4–6 Hz for axial-equatorial protons in piperazine) .
    • ¹³C NMR: Peaks at δ 155–160 ppm confirm Cbz and Boc carbonyl groups .
  • Chiral HPLC: Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to verify enantiopurity (>98% ee) .
  • Mass Spectrometry: ESI-MS ([M+H]⁺ = 435.3) confirms molecular weight .

Advanced Research Questions

Q. How can stereochemical inversion during cyanation be minimized?

Methodological Answer: Racemization often occurs at the 2-position due to nucleophilic attack. Mitigation strategies include:

  • Low-Temperature Cyanations: Conduct reactions at –20°C using CuCN in DMF to reduce kinetic energy and retain configuration .
  • Chiral Auxiliaries: Temporarily attach a menthol-based auxiliary to stabilize the transition state .
  • Catalytic Asymmetric Cyanation: Employ chiral ligands (e.g., BINAP) with Pd catalysts to enforce enantioselectivity (reported ee >95%) .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies (e.g., unexpected splitting in ¹H NMR) may arise from:

  • Conformational Isomerism: Piperazine rings exhibit chair-to-chair flipping. Use variable-temperature NMR (VT-NMR) to coalesce signals at 60°C .
  • Impurity Interference: Purify via preparative HPLC (C18 column, acetonitrile:H₂O gradient) and re-analyze .
  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in ethyl acetate/hexane (1:3) .

Q. Table 2: Analytical Troubleshooting

IssueSolutionReference
Split ¹H NMR PeaksVT-NMR at 60°C
Low ee in HPLCRecrystallize in EtOAc/Hexane
Ambiguous Mass SpecHRMS with TOF analyzer (Δ < 2 ppm)

Q. What computational methods predict the pharmacological potential of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against serotonin receptors (5-HT₁A/₂A) using the RCSB PDB database. The cyanopiperazine scaffold shows affinity (ΔG = –9.2 kcal/mol) due to H-bonding with Asp116 .
  • MD Simulations (GROMACS): Simulate ligand-receptor stability over 100 ns; RMSD < 2.0 Å indicates stable binding .
  • ADMET Prediction (SwissADME): High GI absorption (76%) but low BBB permeability (logBB = –1.2), suggesting peripheral activity .

Q. How to design a study investigating structure-activity relationships (SAR) for this compound?

Methodological Answer: Follow the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

Hypothesis: The 2-cyano group enhances receptor binding via dipole interactions.

Derivative Synthesis: Prepare analogs with –NO₂, –CF₃, or –OH at position 2 .

Biological Assays:

  • In vitro: Measure IC₅₀ against GPCRs (e.g., dopamine D₂) using radioligand binding .
  • In silico: Corrogate QSAR models with Hammett constants (σ) of substituents .

Q. Table 3: SAR Design Parameters

ParameterMethod/ResourceReference
Analog SynthesisParallel synthesis in 96-well plates
GPCR AssayRadiolabeled [³H]spiperone
QSAR AnalysisCODESSA PRO (R² > 0.85)

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Feasible Synthetic Routes

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Reactant of Route 1
(R)-1-Cbz-4-boc-2-cyanopiperazine
Reactant of Route 2
Reactant of Route 2
(R)-1-Cbz-4-boc-2-cyanopiperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.